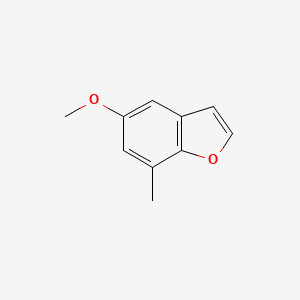![molecular formula C13H18O2 B8467607 [[(cis-3-Methoxycyclobutyl)methoxy]methyl]benzene](/img/structure/B8467607.png)
[[(cis-3-Methoxycyclobutyl)methoxy]methyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [[(cis-3-Methoxycyclobutyl)methoxy]methyl]benzene typically involves the reaction of cyclobutanol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
The production process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
[[(cis-3-Methoxycyclobutyl)methoxy]methyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
[[(cis-3-Methoxycyclobutyl)methoxy]methyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not yet used in clinical settings.
Industry: The compound is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of [[(cis-3-Methoxycyclobutyl)methoxy]methyl]benzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
cis-3-Benzyloxymethylcyclobutanol: This compound is structurally similar but lacks the methyl ether group.
trans-3-Benzyloxymethylcyclobutanol: The trans isomer has a different spatial arrangement of atoms, leading to distinct chemical properties.
3-Benzyloxymethylcyclobutanol: This compound lacks the cis configuration, resulting in different reactivity and applications
Uniqueness
[[(cis-3-Methoxycyclobutyl)methoxy]methyl]benzene is unique due to its specific configuration and functional groups, which confer distinct chemical and biological properties. Its cis configuration and methyl ether group make it a valuable compound for research and development in various scientific fields .
Eigenschaften
Molekularformel |
C13H18O2 |
|---|---|
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
(3-methoxycyclobutyl)methoxymethylbenzene |
InChI |
InChI=1S/C13H18O2/c1-14-13-7-12(8-13)10-15-9-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3 |
InChI-Schlüssel |
HGAXGYZPDLPLHV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CC(C1)COCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6-Chloro-1H-indol-3-yl)[4-(2-ethoxyphenyl)piperazin-1-yl]methanone](/img/structure/B8467526.png)
![2-[(Tert-butoxy)carbonyl]-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B8467531.png)

![4-[4-(Pent-3-en-1-yl)cyclohexyl]benzonitrile](/img/structure/B8467550.png)


![4-[4-(Benzyloxy)phenyl]-1,1,1-trifluorobutan-2-one](/img/structure/B8467588.png)



![3-[(3-Cyano-phenylcarbamoyl)-methoxy]-benzoic acid methyl ester](/img/structure/B8467622.png)


![4-Chloro-5-isopropyl-thieno[2,3-D]pyrimidine](/img/structure/B8467640.png)
